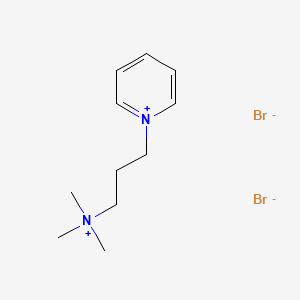
Dicyclohexylneopentylphosphine hbf4 salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylneopentylphosphine hbf4 salt is a chemical compound with the molecular formula C17H34BF4P. It is a phosphine derivative that is often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexylneopentylphosphine hbf4 salt typically involves the reaction of dicyclohexylphosphine with neopentyl halides in the presence of a base. The resulting phosphine compound is then treated with tetrafluoroboric acid to form the hbf4 salt. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylneopentylphosphine hbf4 salt undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Dicyclohexylneopentylphosphine hbf4 salt has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which dicyclohexylneopentylphosphine hbf4 salt exerts its effects involves its interaction with molecular targets such as metal ions and organic substrates. The phosphine group can coordinate with metal centers, facilitating various catalytic processes. The tetrafluoroborate anion can also participate in reactions, influencing the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylphosphine: A similar phosphine compound without the neopentyl group.
Neopentylphosphine: A phosphine compound with a neopentyl group but different substituents.
Tetrafluoroborate Salts: Other phosphine compounds with tetrafluoroborate anions.
Uniqueness
Dicyclohexylneopentylphosphine hbf4 salt is unique due to the combination of the dicyclohexyl and neopentyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in certain catalytic and synthetic applications where other phosphine compounds may not be as effective.
Propiedades
Fórmula molecular |
C17H34BF4P |
|---|---|
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
dicyclohexyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C17H33P.BF4/c1-17(2,3)14-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16;2-1(3,4)5/h15-16H,4-14H2,1-3H3;/q;-1/p+1 |
Clave InChI |
HTKAALNHGPMWJC-UHFFFAOYSA-O |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)(C)C[PH+](C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
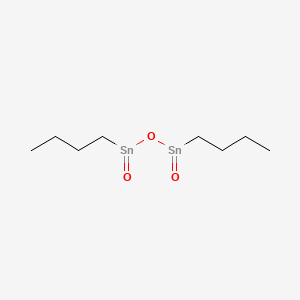
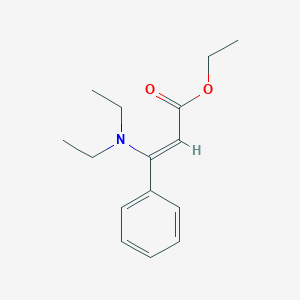
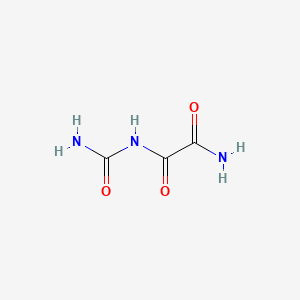


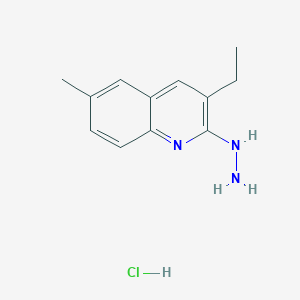
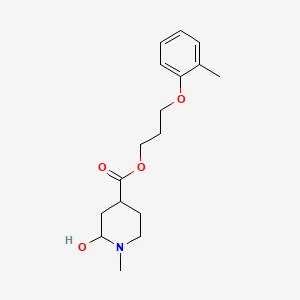
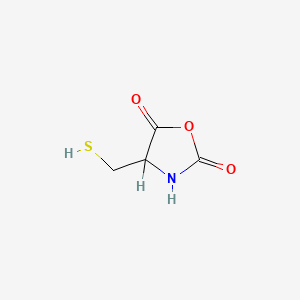
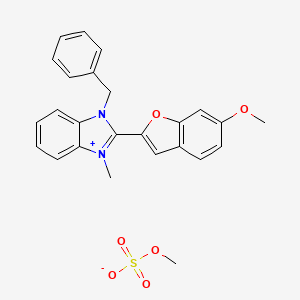


![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
